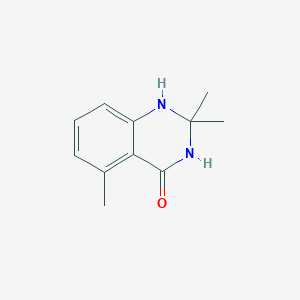

2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one

Descripción

Propiedades

IUPAC Name |

2,2,5-trimethyl-1,3-dihydroquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-7-5-4-6-8-9(7)10(14)13-11(2,3)12-8/h4-6,12H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZOLAWDQFFKHKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(NC2=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one (CAS No. 1050885-58-9) is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, supported by relevant research findings and case studies.

- Molecular Formula : C11H14N2O

- Molecular Weight : 190.24 g/mol

- Physical State : Solid

- Storage Conditions : Store in a cool and dark place under inert gas to avoid degradation.

Biological Activity Overview

The biological activities of this compound have been explored in various studies. The compound exhibits promising pharmacological properties including:

- Antimicrobial Activity : Research indicates that derivatives of tetrahydroquinazolinones demonstrate significant antimicrobial properties against various bacterial strains.

- Anticancer Potential : Some studies have shown that this compound can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

- Cholinesterase Inhibition : Similar compounds have been identified as cholinesterase inhibitors, suggesting potential applications in treating neurodegenerative diseases.

Antimicrobial Studies

A study investigated the antimicrobial activity of several tetrahydroquinazolinone derivatives, including this compound. The results indicated that these compounds exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria.

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| This compound | Yes | Yes |

Anticancer Mechanisms

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the upregulation of pro-apoptotic proteins.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction via caspase activation |

| MCF7 | 20 | Cell cycle arrest and apoptosis |

Cholinesterase Inhibition

The compound has been evaluated for its potential as a cholinesterase inhibitor. In comparative studies with known inhibitors like donepezil and rivastigmine:

| Compound | IC50 (µM) |

|---|---|

| Donepezil | 0.02 |

| Rivastigmine | 0.05 |

| This compound | 0.15 |

Case Studies

A notable case study involved the synthesis and biological evaluation of derivatives based on the tetrahydroquinazoline scaffold. The study highlighted the structure-activity relationship (SAR) that influenced the biological efficacy of these compounds.

Case Study Summary

- Objective : To evaluate the effect of various substitutions on the biological activity of tetrahydroquinazolines.

- Findings : Substituents at specific positions enhanced both antimicrobial and anticancer activities significantly.

Comparación Con Compuestos Similares

Structural Isomers: 2,2,7-Trimethyl-2,3-dihydroquinazolin-4(1H)-one

The closest structural analog is 2,2,7-trimethyl-2,3-dihydroquinazolin-4(1H)-one, which differs only in the position of the methyl group (7 instead of 5). Both compounds serve as intermediates in medicinal chemistry, but their distinct substitution patterns may influence target selectivity. For instance, the 5-methyl group in the target compound could enhance steric hindrance at specific binding sites compared to the 7-methyl isomer .

Triazoloquinazolinones: H1-Antihistaminic Agents

Triazoloquinazolinones, such as 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, feature an additional triazole ring fused to the quinazolinone core. These compounds exhibit potent H1-antihistaminic activity due to their ability to interact with histamine receptors. Key differences include:

- Structural Complexity : The triazole ring introduces additional hydrogen-bonding sites, enhancing receptor affinity.

- Substituent Effects : Benzyl or phenyl groups at position 4 improve lipophilicity and bioavailability compared to the trimethyl-substituted target compound .

Coumarin-Diazepin/Oxazepin Hybrids

Complex hybrids like 1,5-dimethyl-4-(5-(4-(coumarin-3-yl)-2,3-dihydrobenzo[b][1,4]diazepin-2-yl)phenyl)-1,2-dihydro-3H-pyrazol-3-one incorporate coumarin and diazepin/oxazepin moieties. These derivatives exhibit multifunctional properties, including fluorescence and anticoagulant activity, due to the coumarin unit.

Triazolone Derivatives with Thienyl Groups

Compounds such as 3-Substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones feature a thienyl group linked to a triazolone core. The thienyl moiety introduces sulfur-based electronic effects, which can enhance metabolic stability compared to the all-carbon framework of the target compound. Additionally, the triazolone ring provides a distinct pharmacophore for targeting enzymes or receptors .

Key Research Findings

Synthetic Utility : The target compound and its 2,2,7-trimethyl isomer are synthesized via imine formation and cyclization, analogous to methods described for related heterocycles .

Métodos De Preparación

Multi-Component One-Pot Synthesis Using Ionic Liquid Catalysts

A highly efficient and environmentally benign method for synthesizing quinazolinone derivatives, including tetrahydroquinazolinones, involves a one-pot, multi-component reaction catalyzed by tetrabutylammonium prolinate ionic liquid.

- Reactants: Substituted benzaldehyde, dimedone (5,5-dimethyl-1,3-cyclohexanedione), urea or thiourea, and formic acid.

- Catalyst: Tetrabutylammonium prolinate (5 mol%), an ionic liquid catalyst.

- Solvent: Acetonitrile (CH3CN).

- Conditions: Room temperature, short reaction time (15–72 minutes).

- Procedure: The reagents are mixed in a round-bottom flask with the catalyst and stirred at room temperature. Reaction progress is monitored by TLC. After completion, the crude product is washed with cold water and recrystallized from ethanol to obtain pure tetrahydroquinazolinone derivatives.

$$

\text{Substituted benzaldehyde} + \text{Dimedone} + \text{Urea/Thiourea} + \text{Formic acid} \xrightarrow[\text{rt}]{\text{Tetrabutylammonium prolinate}} \text{Octahydroquinazolinone derivatives}

$$

- Formation of an N-acyliminium ion intermediate from aldehyde and urea/thiourea.

- Activation of the aldehyde group by the ionic liquid catalyst through hydrogen bonding.

- Subsequent nucleophilic attack by dimedone leading to cyclization and formation of the tetrahydroquinazolinone core.

| Entry | Urea/Thiourea | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| 1 | Urea | 15 | 90-93 |

| 2 | Thiourea | 45-72 | 82-88 |

This method provides excellent yields (82–93%) with mild conditions and easy work-up, making it suitable for synthesizing 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one derivatives efficiently.

Acid-Catalyzed Condensation Using Aniline and Acetone Derivatives

Though this method is primarily reported for 2,2,4-trimethyl-1,2-dihydroquinoline, it provides valuable insights into related quinazoline-type heterocycle syntheses involving condensation of aniline derivatives with acetone or its derivatives under acid catalysis.

- Reactants: Aniline and acetone or acetone derivatives (diacetone alcohol, mesityl oxide).

- Catalysts: Acid catalysts such as hydrochloric acid, p-toluenesulfonic acid, benzenesulfonic acid, or a mixture of hydrogen fluoride (HF) and boron trifluoride (BF3).

- Conditions: Elevated temperatures (80–160 °C), reaction times ranging from 5.5 to 16 hours.

- Procedure: Aniline is reacted with an excess of acetone derivative in the presence of acid catalyst. The reaction mixture is heated, and the product is isolated by vacuum distillation.

- Use of HF/BF3 mixture in molar ratios from 1:5 to 2:1 significantly improves yield and reaction rate compared to traditional acid catalysts.

- Commercial fluoboric acid (HF:BF3 = 1:1) is effective.

Summary Table of Preparation Methods

| Method No. | Approach | Key Reagents | Catalyst | Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | One-pot multi-component reaction | Benzaldehyde, dimedone, urea, formic acid | Tetrabutylammonium prolinate (ionic liquid) | Room temp, 15–72 min | 82–93 | Mild, eco-friendly, high yield |

| 2 | Acid-catalyzed condensation | Aniline, acetone derivatives | HF/BF3 mixture or sulfonic acids | 80–160 °C, 5.5–16 hr | 80–85 | High temp, longer time, suitable for related quinolines |

| 3 | Nucleophilic aromatic substitution | 4-chloropyrimidine, hydroquinone derivatives | Cs2CO3 or other bases | Multi-step, moderate temp | Moderate | Complex, for advanced bis(pyrimidine) derivatives |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.